isobutylene chemical properties and reactivity
isobutylene chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutylene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Isobutylene, systematically named 2-methylpropene, is a four-carbon branched alkene with the chemical formula (CH₃)₂C=CH₂.[1] It is a colorless, flammable gas at room temperature with a faint petroleum-like odor.[2][3] As a key C4 hydrocarbon, isobutylene holds considerable industrial value, serving as a versatile building block in the synthesis of a wide array of chemical products, ranging from fuel additives and synthetic rubber to pharmaceuticals and antioxidants.[1][4][5][6] This guide provides a comprehensive exploration of the core chemical properties and reactivity of isobutylene, offering insights into its molecular structure, physical characteristics, and its behavior in various chemical transformations. The content is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this important chemical intermediate.
Molecular Structure and Physical Properties
The reactivity of isobutylene is intrinsically linked to its unique molecular structure. The presence of a double bond and a tertiary carbon atom imparts distinct chemical characteristics that govern its behavior in chemical reactions.
Molecular Structure
The isobutylene molecule features a trigonal planar geometry around the double-bonded carbon atoms due to sp² hybridization.[7] The C=C double bond, with a bond length of approximately 1.34 Å, is the center of high electron density, making it susceptible to attack by electrophiles. The two methyl groups attached to one of the double-bonded carbons create steric hindrance and also contribute to the electronic nature of the double bond through hyperconjugation, which stabilizes the adjacent carbocation that can form during reactions.
Diagram: Molecular Structure of Isobutylene
Caption: Ball-and-stick model of the isobutylene molecule.
Physical Properties
Isobutylene is a gas under standard conditions, but it is typically handled as a liquefied gas under pressure.[2] Its physical properties are summarized in the table below.
| Property | Value |
| Molar Mass | 56.106 g/mol [1] |
| Boiling Point | -6.9 °C[1] |
| Melting Point | -140.3 °C[1] |
| Density (liquid) | 0.5879 g/cm³[1] |
| Vapor Density (air=1) | 1.94[8] |
| Flash Point | -80 °C[4] |
| Autoignition Temperature | 465 °C[1] |
| Explosive Limits in Air | 1.8–9.6%[1] |
| Water Solubility | Poorly soluble[8] |
Reactivity of Isobutylene
The high electron density of the π-bond in isobutylene makes it a nucleophilic species, readily undergoing electrophilic addition reactions. The stability of the tertiary carbocation intermediate that forms upon protonation or addition of an electrophile is a key factor driving its reactivity.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, and isobutylene is no exception. The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.
a) Hydrohalogenation
Isobutylene reacts with hydrogen halides (HX) such as HCl and HBr to form tert-butyl halides. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable tertiary carbocation.
Reaction: (CH₃)₂C=CH₂ + HX → (CH₃)₃C-X
Diagram: Mechanism of Hydrohalogenation of Isobutylene
Caption: Mechanism of hydrohalogenation of isobutylene.
b) Halogenation
Isobutylene readily reacts with halogens like chlorine (Cl₂) and bromine (Br₂) in an addition reaction to form dihaloalkanes.[9] The reaction with bromine, for instance, results in the disappearance of the reddish-brown color of bromine, a common test for unsaturation.[9] The mechanism involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition of the halogens across the double bond.[9]
Reaction: (CH₃)₂C=CH₂ + X₂ → (CH₃)₂CX-CH₂X
In some cases, particularly with chlorine at higher temperatures or in the gas phase, substitution at the allylic position can compete with addition.[10]
c) Hydration
In the presence of an acid catalyst, such as sulfuric acid, isobutylene reacts with water to form tert-butyl alcohol. This reaction is of significant industrial importance. The mechanism is analogous to hydrohalogenation, involving the formation of a tert-butyl carbocation intermediate.
Reaction: (CH₃)₂C=CH₂ + H₂O --(H⁺)--> (CH₃)₃C-OH
Polymerization
Isobutylene is a key monomer in the production of various polymers, most notably butyl rubber (polyisobutylene).[1][4]
a) Cationic Polymerization
Due to the stability of the tertiary carbocation, isobutylene readily undergoes cationic polymerization.[11] This process is typically initiated by a Lewis acid (e.g., AlCl₃, BF₃) and a co-initiator (e.g., water, an alcohol, or an alkyl halide).[12][13] The reaction proceeds through initiation, propagation, and termination/chain transfer steps.
Experimental Protocol: Cationic Polymerization of Isobutylene
-
Reactor Setup: A dry, inert-atmosphere reactor is charged with a non-polar solvent (e.g., hexane or a mixture of butanes) and cooled to the desired temperature (e.g., -100 to 0 °C).[12]
-
Monomer Addition: Liquefied isobutylene is introduced into the reactor.
-
Initiator System Preparation: The Lewis acid (e.g., AlCl₃) is added as a fine powder, followed by the controlled addition of a co-initiator (e.g., a trace amount of water).[12]
-
Polymerization: The reaction is highly exothermic and requires efficient heat removal to control the molecular weight of the resulting polymer. The polymerization proceeds rapidly upon addition of the initiator system.
-
Termination: The reaction is quenched by the addition of a substance that neutralizes the catalyst, such as an alcohol or an amine.
-
Product Isolation: The polymer is then isolated by evaporating the solvent and unreacted monomer.
Diagram: Cationic Polymerization of Isobutylene
Caption: Key stages of cationic polymerization.
b) Oligomerization
Under controlled conditions, isobutylene can be oligomerized to produce dimers (diisobutylene), trimers, and higher oligomers.[14][15] This process is typically catalyzed by solid acid catalysts such as zeolites or acidic resins.[14][16] The resulting oligomers, particularly diisobutylene, can be hydrogenated to produce isooctane, a high-octane gasoline additive.[1][14]
Oxidation
The oxidation of isobutylene can lead to a variety of valuable products depending on the reaction conditions and catalysts employed.
a) Epoxidation
Under mild conditions and in the presence of specific catalysts, such as silver or titanium-based systems, isobutylene can be oxidized to form isobutylene oxide.[17]
Reaction: (CH₃)₂C=CH₂ + ½O₂ → (CH₃)₂C(O)CH₂
b) Oxidation to Methacrolein and Methacrylic Acid
A significant industrial application of isobutylene oxidation is the production of methacrolein and subsequently methacrylic acid, which are precursors to methyl methacrylate (MMA), a monomer for acrylic plastics.[18] This is typically a two-step process using mixed metal oxide catalysts, often based on molybdenum and bismuth.
Reaction Pathway: (CH₃)₂C=CH₂ + O₂ → CH₂=C(CH₃)CHO + H₂O (Methacrolein) CH₂=C(CH₃)CHO + ½O₂ → CH₂=C(CH₃)COOH (Methacrylic Acid)
Metathesis
Olefin metathesis is a powerful reaction for the redistribution of alkylidene fragments of alkenes. Isobutylene can participate in self-metathesis or cross-metathesis reactions.
a) Self-Metathesis
In the presence of a suitable catalyst, isobutylene can undergo self-metathesis to produce 2,3-dimethyl-2-butene and ethylene.[19]
Reaction: 2 (CH₃)₂C=CH₂ ⇌ (CH₃)₂C=C(CH₃)₂ + CH₂=CH₂
b) Cross-Metathesis
Isobutylene can be cross-metathesized with other olefins to produce a variety of products. For example, its reaction with 2-butene can yield propylene and 2-methyl-2-butene.[19][20] This reaction is of interest for the production of valuable light olefins.
Other Reactions
-
Alkylation: Isobutylene is used to alkylate phenols to produce antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1] It also reacts with isobutane in the presence of an acid catalyst to produce high-octane alkylate for gasoline.[5]
-
Amination: In the presence of zeolite catalysts, isobutylene reacts with ammonia to produce tert-butylamine.[1]
-
Esterification: Isobutylene can be used to form tert-butyl esters from carboxylic acids under acidic conditions.[21] In this reaction, the carboxylic acid acts as a nucleophile, attacking the tert-butyl carbocation formed from the protonation of isobutylene.[21]
Safety and Handling
Isobutylene is a highly flammable gas and can form explosive mixtures with air.[1][22] It is crucial to handle it in well-ventilated areas and to eliminate all sources of ignition.[23][24] As a liquefied gas, contact with the liquid can cause frostbite.[2] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling isobutylene.[24][25][26]
Conclusion
Isobutylene's unique combination of a reactive double bond and a structure that favors the formation of a stable tertiary carbocation makes it an exceptionally versatile and valuable C4 building block in the chemical industry. A thorough understanding of its chemical properties and reactivity is paramount for researchers and professionals seeking to leverage its potential in the development of new materials, fuels, and pharmaceuticals. The reactions detailed in this guide, from electrophilic additions and polymerizations to oxidations and metathesis, highlight the breadth of chemical transformations that isobutylene can undergo, paving the way for continued innovation in chemical synthesis.
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